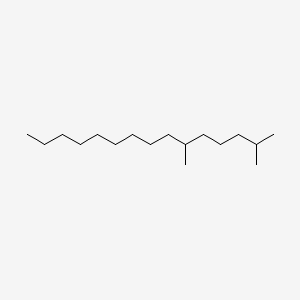

2,6-Dimethylpentadecane

説明

2,6-Dimethylpentadecane (C₁₇H₃₆) is a branched alkane featuring a 15-carbon backbone (pentadecane) with methyl groups at the 2nd and 6th positions. This structural arrangement reduces molecular symmetry compared to linear alkanes, influencing its physical properties such as melting point, boiling point, and solubility. Branched alkanes like these are commonly used in analytical chemistry as reference standards or reagents due to their stability and predictable behavior .

特性

CAS番号 |

54105-65-6 |

|---|---|

分子式 |

C17H36 |

分子量 |

240.5 g/mol |

IUPAC名 |

2,6-dimethylpentadecane |

InChI |

InChI=1S/C17H36/c1-5-6-7-8-9-10-11-14-17(4)15-12-13-16(2)3/h16-17H,5-15H2,1-4H3 |

InChIキー |

JYTLGEFYGIHRQU-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCC(C)CCCC(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylpentadecane can be achieved through various methods. One common approach involves the reduction of citronellyl tosylate with lithium aluminum hydride to produce 2,6-dimethyl-2-octene, which can then be further processed to yield 2,6-Dimethylpentadecane .

Industrial Production Methods

Industrial production methods for 2,6-Dimethylpentadecane are not well-documented in the literature. the general principles of hydrocarbon synthesis, such as catalytic hydrogenation and alkylation, can be applied to produce this compound on a larger scale.

化学反応の分析

Types of Reactions

2,6-Dimethylpentadecane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:

Oxidation: Alkanes can be oxidized to form alcohols, aldehydes, ketones, and carboxylic acids under specific conditions.

Substitution: Halogenation is a common substitution reaction where hydrogen atoms in the alkane are replaced by halogen atoms.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

Substitution: Halogenation typically requires halogens like chlorine (Cl2) or bromine (Br2) and may be initiated by heat or light.

Major Products

Oxidation: Depending on the conditions, oxidation can yield a variety of products including alcohols, aldehydes, and carboxylic acids.

Substitution: Halogenation results in the formation of haloalkanes, where one or more hydrogen atoms are replaced by halogen atoms.

科学的研究の応用

2,6-Dimethylpentadecane has been studied for its role in various scientific fields:

Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactions.

Medicine: While direct medical applications are limited, its structural analogs are studied for potential therapeutic uses.

Industry: It can be used in the synthesis of other complex organic molecules and as a standard in analytical chemistry.

作用機序

The mechanism of action of 2,6-Dimethylpentadecane in biological systems, particularly as a pheromone, involves its interaction with specific receptors in insects. These receptors are part of the olfactory system, which detects the presence of the compound and triggers behavioral responses such as mating.

類似化合物との比較

Comparison with Similar Compounds

The following table compares 2,6-dimethylpentadecane with structurally analogous branched alkanes, leveraging data from the provided evidence:

*Estimated based on homologous series trends. ‡Based on ADMET properties of 4,6-dimethyldodecane ().

Structural and Physical Property Analysis

Branching Effects :

- Increasing branching (e.g., 2,6,10,14-tetramethylpentadecane) lowers boiling points compared to linear isomers due to reduced van der Waals interactions . For example, 2,6,10,14-tetramethylpentadecane has a boiling point of 330–335°C , while linear pentadecane boils at ~270°C. 2,6-Dimethylpentadecane likely has a boiling point between these values (~290–310°C).

- Density increases with branching; 2,6,10,14-tetramethylpentadecane (0.84 g/cm³) is denser than linear pentadecane (0.77 g/cm³) .

Lipophilicity (logP) :

Toxicity and Regulatory Profiles

- It is listed under the U.S. Toxic Substances Control Act (TSCA) .

- 4,6-Dimethyldodecane : Exhibits low blood-brain barrier penetration and minimal hepatotoxicity, making it a candidate for pharmacological studies .

- 2,6-Dimethylpentadecane: Toxicity data is unavailable, but its structural similarity to non-irritating branched alkanes (e.g., 2,6-dimethylundecane) suggests low acute hazards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。